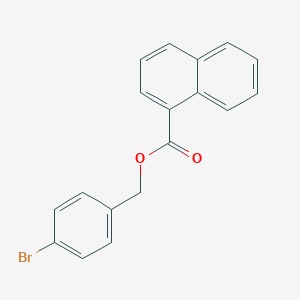

4-Bromobenzyl 1-naphthoate

Description

Contextualization within Ester Functional Group Chemistry and Halogenated Organic Compounds

The core of 4-bromobenzyl 1-naphthoate (B1232437) is the ester functional group, one of the most fundamental and versatile functionalities in organic chemistry. Esters are typically synthesized through the condensation of a carboxylic acid and an alcohol. In the case of 4-bromobenzyl 1-naphthoate, this would involve the reaction of 1-naphthoic acid and 4-bromobenzyl alcohol. Standard esterification methods, such as Fischer esterification or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are plausible synthetic routes. semanticscholar.org The reactivity of the ester group itself allows for transformations such as hydrolysis back to the constituent acid and alcohol, or transesterification with other alcohols.

Furthermore, this compound is a halogenated organic compound, a class of molecules with widespread applications due to the unique properties imparted by the halogen atom. The presence of bromine on the benzyl (B1604629) ring introduces specific electronic effects and provides a reactive handle for further chemical modifications. Aryl bromides are common precursors in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. a2bchem.com The bromine atom's electron-withdrawing nature also influences the reactivity of the benzyl group.

Significance of 1-Naphthoate Scaffolds in Advanced Organic Synthesis and Materials Science

The 1-naphthoate portion of the molecule is derived from 1-naphthoic acid, a derivative of naphthalene (B1677914). Naphthalene-based structures are of great importance due to their rigid, planar, and aromatic nature, which can impart desirable photophysical and electronic properties to a molecule. 1-Naphthoic acid and its esters are valuable intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and plant growth hormones. a2bchem.comchemicalbook.com For example, substituted naphthoic acids are being investigated as therapeutics for various cancers.

In materials science, the naphthalene scaffold is exploited for the development of novel materials. Its extended π-conjugated system can lead to interesting electronic and optical properties. For instance, naphthoate esters have been incorporated into polymers and coatings. vulcanchem.com The modification of cellulose (B213188) with 1-naphthoic acid has been shown to produce fluorophore-labeled cellulose with distinct UV absorption and fluorescent properties, suggesting potential applications in fluorescent coatings, sensors, and packaging. chemicalbook.com Similarly, 1-naphthoate derivatives are used in the development of liquid crystals and photoreactive materials. vulcanchem.com The incorporation of the 1-naphthoate moiety into polymers like chitin (B13524) has also been explored to create new functional materials. mdpi.com

Role of Bromobenzyl Moieties as Strategic Building Blocks in Organic Chemistry

The 4-bromobenzyl group is a highly strategic building block in organic synthesis. It contains two primary reactive sites: the benzylic position and the bromine-substituted aromatic ring. The benzylic position is activated for nucleophilic substitution reactions. For example, 4-bromobenzyl alcohol can be readily converted to 4-bromobenzyl bromide, a potent alkylating agent used to introduce the 4-bromobenzyl group onto various nucleophiles like amines, thiols, and alcohols. multichemexports.com

The bromine atom on the aromatic ring serves as a versatile functional handle. It is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. This bifunctionality makes bromobenzyl compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and performance chemicals like dyes and functional polymers. multichemexports.com For instance, they are used as precursors for insecticides, fungicides, and herbicides. multichemexports.com In medicinal chemistry, the bromobenzyl group can enhance a molecule's binding affinity to biological targets.

Overview of Current Research Trajectories and Underexplored Aspects Pertaining to this compound

While direct research on this compound is limited, the well-established utility of its constituent parts points to several promising, yet underexplored, research avenues. The synthesis of this specific ester via the esterification of 1-naphthoic acid with 4-bromobenzyl alcohol is a logical first step that remains to be formally documented in the literature. a2bchem.com

A significant area for exploration lies in materials science. Given that 1-naphthoate esters can be used to create fluorescent polymers and that bromobenzyl groups are incorporated into functional polymers, this compound could serve as a monomer or a functional additive. mdpi.commultichemexports.com The bromine atom could allow for post-polymerization modification via cross-coupling reactions, enabling the synthesis of highly tailored materials with specific optical or electronic properties.

In medicinal chemistry, the combination of the naphthyl ring and the bromobenzyl group could be of interest. Naphthoate-based structures have been investigated as inhibitors for proteins like Mcl-1, an anti-apoptotic protein implicated in cancer. nih.govmdpi.com The 4-bromobenzyl group could be explored for its potential to interact with hydrophobic pockets in protein binding sites, potentially leading to new therapeutic agents.

Furthermore, the specific reactivity of this compound in various chemical transformations is largely unknown. Systematic studies of its behavior in cross-coupling reactions, reductions, and other modifications could reveal novel synthetic pathways and lead to the creation of a library of new compounds with diverse applications. The investigation into the catalytic activation of its C-O and C-Br bonds could also yield interesting and synthetically useful results. acs.org

Data Tables

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features | Basis for Prediction |

| ¹H NMR | Singlet for benzyl OCH₂ protons (~δ 5.2-5.4 ppm); Complex multiplets for aromatic protons (~δ 7.2-8.8 ppm) | Based on data for analogous compounds like 4-bromo-2-fluoro-benzoic acid benzyl ester and 1-naphthylmethyl 1-naphthoate. rsc.org |

| ¹³C NMR | Signal for ester carbonyl (~δ 165-170 ppm); Signals for C-Br (~δ 120-125 ppm) and aromatic carbons | Inferred from related aromatic esters and brominated compounds. |

| IR Spectroscopy | Strong C=O stretching vibration (~1720 cm⁻¹) | Characteristic of aromatic ester carbonyl groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the formula C₁₈H₁₃BrO₂ | Calculated from the molecular formula. |

Table 2: Physical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State |

| 1-Naphthoic acid | C₁₁H₈O₂ | 172.18 | 157-160 | Powder |

| 4-Bromobenzyl alcohol | C₇H₇BrO | 187.04 | 75-77 | Solid |

| Benzyl bromoacetate | C₉H₉BrO₂ | 229.07 | N/A | Liquid |

| Bromobenzene | C₆H₅Br | 157.01 | -30.8 | Liquid |

| 4-Bromo-1-naphthoic acid | C₁₁H₇BrO₂ | 251.08 | N/A | Solid |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comsigmaaldrich.comnih.govwikipedia.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C18H13BrO2 |

|---|---|

Molecular Weight |

341.2g/mol |

IUPAC Name |

(4-bromophenyl)methyl naphthalene-1-carboxylate |

InChI |

InChI=1S/C18H13BrO2/c19-15-10-8-13(9-11-15)12-21-18(20)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2 |

InChI Key |

ZFDIETSLFSDAKY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Retrosynthetic Analysis and Synthetic Methodologies for 4 Bromobenzyl 1 Naphthoate

Strategic Disconnections and Precursor Identification

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. icj-e.org The most logical retrosynthetic disconnection for an ester like 4-bromobenzyl 1-naphthoate (B1232437) is the carbon-oxygen bond of the ester linkage. This is a common and effective strategy that simplifies the molecule into its constituent carboxylic acid and alcohol components. icj-e.org

Applying this strategy, the ester bond is cleaved, leading to two key building blocks:

1-Naphthoic Acid: The carboxylic acid component.

4-Bromobenzyl Alcohol: The alcohol component.

These precursors are significantly simpler than the target molecule and serve as the starting point for forward synthetic planning. The forward synthesis then focuses on forming the ester bond between these two molecules.

Esterification Pathways from 1-Naphthoic Acid Derivatives and 4-Bromobenzyl Alcohol

The formation of the ester link between 1-naphthoic acid and 4-bromobenzyl alcohol can be achieved through several established synthetic methodologies. The choice of method often depends on factors such as substrate sensitivity, desired yield, and reaction conditions.

Direct condensation, often referred to as Fischer-Speier esterification, involves reacting the carboxylic acid (1-naphthoic acid) with the alcohol (4-bromobenzyl alcohol) in the presence of an acid catalyst. This method is fundamental in organic synthesis but may require harsh conditions, such as high temperatures and the removal of water to drive the equilibrium towards the product. rsc.org While widely used, its utility can be limited by the acid sensitivity of the reactants. rsc.org

To enhance the reactivity of the carboxylic acid, it can be converted into a more electrophilic acyl chloride. 1-Naphthoic acid can be readily transformed into 1-naphthoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comchemicalbook.com The reaction with thionyl chloride is often performed with gentle heating or at room temperature. prepchem.comchemicalbook.com The resulting 1-naphthoyl chloride is a highly reactive intermediate that readily reacts with 4-bromobenzyl alcohol to form the desired ester. chemicalbook.com This reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. chemicalbook.com

Table 1: Synthesis of 1-Naphthoyl Chloride

| Reactant | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Naphthoic Acid | Thionyl Chloride | Toluene | Reflux, 2h | Quantitative | chemicalbook.com |

For mild and highly efficient esterification, especially with sensitive or sterically hindered substrates, coupling reagents are employed. The Steglich esterification is a prominent example, utilizing a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgwikipedia.orgorganic-chemistry.org

The reaction proceeds through the formation of a reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. organic-chemistry.org DMAP, being more nucleophilic than the alcohol, intercepts this intermediate to form a highly reactive N-acylpyridinium salt. rsc.org This "active ester" then rapidly reacts with the alcohol to yield the final product, while DMAP is regenerated. organic-chemistry.org This method offers the advantage of proceeding under mild, often neutral, conditions at room temperature. rsc.orgwikipedia.org A significant benefit of using EDC over DCC is the formation of a water-soluble urea (B33335) byproduct, which simplifies product purification. researchgate.net

Table 2: Key Reagents in Steglich Esterification

| Reagent | Role | Function | Reference |

|---|---|---|---|

| DCC or EDC | Coupling Agent | Activates the carboxylic acid by forming an O-acylisourea intermediate. | wikipedia.orgorganic-chemistry.org |

Synthesis of Constituent Building Blocks

The successful synthesis of this compound relies on the availability of its precursors. While 4-bromobenzyl alcohol is commercially available, various advanced methods exist for the preparation of 1-naphthoic acid.

Several synthetic routes to 1-naphthoic acid have been developed, ranging from classic organometallic reactions to modern, greener approaches.

Grignard Carboxylation: A traditional and reliable method involves the formation of a Grignard reagent from α-bromonaphthalene and magnesium, followed by carboxylation with carbon dioxide (either gaseous or solid). orgsyn.org This method provides good yields of the desired acid. orgsyn.org

Direct Carboxylation of Naphthalene (B1677914): A more modern and atom-economical approach involves the direct carboxylation of naphthalene with carbon dioxide. google.com This method utilizes a Lewis acid catalyst and offers high selectivity for 1-naphthoic acid with a 100% atom utilization rate, presenting a greener alternative to traditional methods that may use heavy metal catalysts or oxidants. google.com A reported procedure using this method achieved a yield of 52%. google.com

Oxidation of Naphthalene Derivatives: 1-Naphthoic acid can also be prepared through the oxidation of appropriate precursors. One method involves the oxidation of 1-acetonaphthone using reagents like iodine in DMSO, followed by treatment with tert-butyl hydroperoxide, affording the product in high yield (84%). chemicalbook.com Another approach is the photo-oxidation of 1-naphthalenemethanol (B1198782) using air or oxygen, which can produce 1-naphthoic acid in good yield (78%). nih.gov

Table 3: Comparison of Synthetic Methods for 1-Naphthoic Acid

| Method | Starting Material | Key Reagents | Advantages | Yield | Reference |

|---|---|---|---|---|---|

| Grignard Carboxylation | α-Bromonaphthalene | Mg, CO₂ | High yield, reliable | 68–70% | orgsyn.org |

| Direct Carboxylation | Naphthalene | Lewis Acid, CO₂ | High atom economy, green | 52% | google.com |

| Oxidation | 1-Acetonaphthone | I₂, DMSO, TBHP | High yield | 84% | chemicalbook.com |

Synthetic Routes to 4-Bromobenzyl Alcohol

The precursor, 4-bromobenzyl alcohol, can be synthesized through several established routes, most commonly involving the reduction of either 4-bromobenzoic acid or 4-bromobenzaldehyde (B125591). chemsrc.com

One effective method involves the reduction of 4-bromobenzoic acid. chemicalbook.com A common approach utilizes borane (B79455) reagents. For instance, reacting 4-bromobenzoic acid with a borane solution at room temperature for several hours can yield the desired alcohol with high efficiency. chemicalbook.com A specific example details the reaction of 4-bromobenzoic acid (0.5 mmol) with borane (2 mmol) in an inert atmosphere, which, after 12 hours at room temperature followed by hydrolysis, resulted in a 93-95% yield of 4-bromobenzyl alcohol. chemicalbook.com

Alternatively, 4-bromobenzyl alcohol can be prepared by the reduction of 4-bromobenzaldehyde. chemsrc.com This transformation is a standard procedure in organic synthesis, often accomplished using reducing agents like sodium borohydride (B1222165) in an alcoholic solvent. The aldehyde itself can be sourced commercially or synthesized via the oxidation of other precursors.

The choice of synthetic route often depends on the availability and cost of the starting materials. Both 4-bromobenzoic acid and 4-bromobenzaldehyde are common chemical reagents. chemicalbook.comorgsyn.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of the esterification reaction to form this compound are highly dependent on the careful optimization of reaction conditions. This includes the selection of appropriate solvent systems, catalysts, and the fine-tuning of physical parameters like temperature and reaction time.

Evaluation of Solvent Systems and Reaction Kinetics

The choice of solvent plays a pivotal role in the kinetics of esterification reactions. aiche.orgresearchgate.netacs.org The solvent can influence the reaction rate and equilibrium position by affecting the activity of reactants, products, and transition states. aiche.orgd-nb.info

Research indicates that for acid-catalyzed esterification, solvents with low basicity tend to result in higher reaction rates. imperial.ac.uk This is because a solvent's basicity can affect the availability of the catalytic proton required for the reaction mechanism. imperial.ac.uk Solvents with low polarizability and strong hydrogen-bond acceptance have also been found to promote faster reactions. acs.org Conversely, certain solvents like N-methyl-2-pyrrolidone (NMP) have been shown to be disadvantageous for both the kinetics and equilibrium of esterification reactions. researchgate.net The selection of the solvent can even alter the kinetic order of the reaction. aiche.org

| Solvent Property | Impact on Esterification Rate | Reference |

|---|---|---|

| Low Basicity | Increases rate (higher proton availability) | imperial.ac.uk |

| Low Polarizability & High H-bond Acceptance | Increases rate | acs.org |

| Use of N-methyl-2-pyrrolidone (NMP) | Decreases rate and negatively impacts equilibrium | researchgate.net |

| Solvent Change (e.g., THF to Toluene) | Can alter the reaction order | aiche.org |

Exploration of Catalytic Efficiencies (e.g., Acidic, Basic, Metal-Mediated)

A variety of catalysts can be employed for esterification, broadly categorized as acidic, basic, or enzymatic, and can be either homogeneous or heterogeneous. researchgate.net

Acid Catalysts : This is the most common category for this type of reaction, known as Fischer esterification. Strong inorganic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are frequently used. numberanalytics.comresearchgate.net Other options include phosphoric acid (H₃PO₄), hydrogen chloride (HCl), and Lewis acids like boron trifluoride (BF₃). google.com Heterogeneous acid catalysts, such as tungstophosphoric acid supported on layered double hydroxides or solid acid resins, offer the advantage of easier separation from the reaction mixture. researchgate.net

Basic Catalysts : While less common for direct esterification of carboxylic acids, bases such as pyridine or triethylamine are often essential when using a more reactive carboxylic acid derivative, like an acid chloride. numberanalytics.com The base acts to neutralize the hydrochloric acid byproduct, driving the reaction to completion. numberanalytics.com

Metal-Mediated Catalysts : Certain metal complexes can also catalyze esterification reactions. For instance, tin (IV) and aluminum (III) triflates have been shown to be effective. science.gov In related reactions, metal oxides such as cerium (IV) oxide and manganese (IV) oxide on an alumina (B75360) support have demonstrated catalytic activity. mdpi.com

| Catalyst Type | Examples | Typical Application | Reference |

|---|---|---|---|

| Homogeneous Acid | H₂SO₄, p-TSA, HCl, H₃PO₄ | Fischer Esterification (Carboxylic Acid + Alcohol) | numberanalytics.comresearchgate.netgoogle.com |

| Heterogeneous Acid | Acid resins, Supported heteropoly acids | Fischer Esterification (eases product purification) | researchgate.net |

| Base | Pyridine, Triethylamine | Acid Chloride + Alcohol | numberanalytics.com |

| Metal-Mediated | Sn(IV) triflate, Al(III) triflate, CeO₂/Al₂O₃ | Specialized esterification and related reactions | science.govmdpi.com |

Temperature, Pressure, and Time-Dependent Reaction Profiling

Temperature and reaction time are critical variables that must be profiled to optimize the synthesis of this compound. Generally, esterification reactions are equilibrium-limited, and temperature affects both the reaction rate and the position of the equilibrium.

Increasing the reaction temperature typically increases the rate of reaction, allowing equilibrium to be reached more quickly. rdd.edu.iq Studies on various esterification systems have consistently shown that higher temperatures lead to improved conversion within a given timeframe. researchgate.netaip.orgresearchgate.net For example, in the esterification of oleic acid, increasing the temperature from 110°C to 180°C significantly enhanced the conversion to the corresponding ester. aip.org

The reaction time must be sufficient for the reaction to approach equilibrium. Profiling the reaction involves taking samples at various time points to determine the point at which the concentration of the product plateaus. This avoids unnecessarily long reaction times, which can lead to the formation of byproducts through decomposition or side reactions. ijcce.ac.ir While atmospheric pressure is typically sufficient for this type of laboratory-scale esterification, in industrial settings, pressure might be adjusted to control the boiling point of reactants and facilitate the removal of water, thereby shifting the equilibrium toward the product side.

| Parameter | General Effect on Esterification | Optimization Goal | Reference |

|---|---|---|---|

| Temperature | Increases reaction rate; affects equilibrium position. | Find optimal balance for rate and yield, minimizing side reactions. | acs.orgresearchgate.netrdd.edu.iq |

| Time | Determines the extent of conversion. | Identify the minimum time required to reach maximum conversion. | researchgate.netijcce.ac.ir |

| Pressure | Can be used to control boiling points and remove byproducts (e.g., water). | Shift equilibrium to favor product formation. | google.com |

Refined Purification and Isolation Techniques

Following the synthesis, isolating and purifying the this compound ester is crucial to remove unreacted starting materials, catalyst, and any byproducts.

Chromatographic Separations for Enhanced Purity

Column chromatography is a primary and highly effective technique for the purification of aromatic esters like this compound. numberanalytics.comsapub.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).

For the purification of aromatic esters, a common stationary phase is silica gel. The mobile phase is usually a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). chemicalbook.comnih.gov The polarity of the eluent is carefully chosen to allow the desired ester to move down the column at an appropriate rate, separating it from more polar impurities (like unreacted alcohol or carboxylic acid) and less polar impurities.

For instance, in the purification of the precursor 4-bromobenzyl alcohol, a mixture of ethyl acetate and hexane (1:5) was used as the eluent. chemicalbook.com For other aromatic esters, similar solvent systems such as petroleum ether/ethyl acetate have proven effective. nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. numberanalytics.com

Advanced Recrystallization and Precipitation Methods

The purification of this compound is critical to achieving the high purity required for its applications. Beyond standard crystallization, advanced methods are employed to enhance crystal quality, yield, and impurity removal. These methods often involve manipulating solubility through multi-component solvent systems and controlled precipitation.

Antisolvent Recrystallization: This is a widely used advanced technique where the crude ester is dissolved in a "good" solvent in which it is highly soluble. A second solvent, or "antisolvent," in which the ester is poorly soluble, is then gradually added. This controlled reduction in solubility induces crystallization, often yielding purer crystals than single-solvent methods. For aromatic esters like this compound, a common approach is to dissolve the compound in a solvent like toluene, ethyl acetate, or acetone, followed by the addition of a non-polar antisolvent such as hexane or heptane (B126788). google.comreddit.com The slow addition of the antisolvent at a controlled temperature is key to forming well-defined crystals and preventing the precipitation of impurities.

Melt Crystallization: In cases where the compound is thermally stable, melt crystallization can be an option. This involves melting the crude product and then slowly cooling it to induce crystallization. This solvent-free method can be highly efficient but requires precise temperature control to be effective.

Precipitation Techniques: Precipitation can be induced by methods other than cooling or antisolvent addition. While less common for neutral esters, techniques could theoretically involve chemical modification. For instance, if impurities are acidic or basic, they can be selectively precipitated as salts by adjusting the pH of the solution, leaving the neutral ester in the solution for subsequent isolation. However, for purifying the ester itself, antisolvent precipitation remains the most relevant advanced method. axispharm.com

The choice of solvent system is paramount for successful recrystallization. The ideal "good" solvent will dissolve the ester completely at an elevated temperature but only sparingly at room or lower temperatures. mt.com The antisolvent must be fully miscible with the primary solvent. mt.com

Table 1: Exemplary Solvent Systems for Antisolvent Recrystallization of Aromatic Esters

| Good Solvent | Antisolvent | Rationale |

| Toluene | Heptane/Hexane | Toluene, an aromatic solvent, effectively dissolves the aromatic ester. google.comunifr.ch The addition of aliphatic hydrocarbons like heptane or hexane reduces the overall solubility, promoting crystallization. google.com |

| Ethyl Acetate | Heptane/Hexane | Ethyl acetate is a moderately polar solvent suitable for many esters. reddit.com Heptane is a common antisolvent that is highly miscible with ethyl acetate. reddit.com |

| Acetone | Water | Acetone is a polar aprotic solvent that can dissolve a wide range of organic compounds. reddit.com Water acts as a potent antisolvent for non-polar to moderately polar compounds, inducing precipitation. reddit.com |

| Dichloromethane (DCM) | Hexane | DCM is an excellent solvent for many organic compounds but its high volatility can make controlled crystallization challenging. It is often paired with a less volatile antisolvent like hexane. |

This table presents common solvent-antisolvent pairs used for the recrystallization of aromatic esters, which are applicable by analogy to this compound.

Scalability Assessment and Process Intensification for Production

The commercial viability of producing this compound hinges on the scalability of its synthesis. A scalable process must be safe, cost-effective, and environmentally sustainable. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is key to achieving these goals. numberanalytics.com For ester production, several intensification strategies are prominent.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for process intensification in esterification. mdpi.comnih.govresearchgate.net Unlike conventional heating, microwaves directly and selectively heat the reactant molecules, leading to a rapid increase in temperature and significantly reduced reaction times—often from hours to minutes. mdpi.comdlsu.edu.ph This can also lead to higher yields and cleaner reaction profiles by minimizing the formation of by-products. nih.gov For the synthesis of this compound, microwave-assisted esterification could dramatically shorten the production cycle compared to traditional refluxing methods. nih.gov

Reactive Distillation: For equilibrium-limited reactions like esterification, reactive distillation is a highly effective intensification technique. scispace.com It combines chemical reaction and product separation in a single unit. numberanalytics.com As the ester is formed in the reaction zone, it is continuously removed by distillation, which shifts the reaction equilibrium towards the product side, driving the reaction to higher conversion. chemguide.co.uklibretexts.orgmasterorganicchemistry.com

Table 2: Comparison of Conventional vs. Intensified Esterification Methods (Illustrative Data)

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

| Conventional Heating (Batch) | 4 - 12 hours | 60 - 80% | Simple setup, well-established. chemguide.co.uk |

| Microwave-Assisted (Batch) | 5 - 30 minutes | 85 - 99% | Drastic reduction in reaction time, energy savings, often higher purity. mdpi.comnih.gov |

| Ultrasound-Assisted (Batch) | 30 - 90 minutes | 80 - 95% | Enhanced mass transfer, operates at lower temperatures, reduces by-product formation. mdpi.comacs.org |

| Continuous Flow | Seconds to Minutes (Residence Time) | 90 - 99% | Superior process control, enhanced safety, easy scalability, potential for integration. mdpi.comrsc.org |

This table provides a comparative overview of different production methodologies, with data generalized from studies on various esterification reactions to illustrate the potential benefits of applying process intensification to the synthesis of this compound.

Advanced Structural Elucidation of 4 Bromobenzyl 1 Naphthoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-bromobenzyl 1-naphthoate (B1232437), a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of its proton and carbon signals.

The ¹H NMR spectrum of 4-bromobenzyl 1-naphthoate is characterized by distinct signals corresponding to the protons of the 4-bromobenzyl and 1-naphthoate moieties. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the ester functionality, as well as the anisotropic effects of the aromatic rings.

The benzylic protons of the 4-bromobenzyl group are expected to appear as a singlet in the range of 5.3-5.5 ppm. The aromatic protons of this group will present as two doublets, characteristic of a para-substituted benzene (B151609) ring, typically between 7.2 and 7.6 ppm. The protons of the 1-naphthoate group will exhibit a more complex pattern of multiplets in the aromatic region, generally between 7.5 and 8.9 ppm, due to intricate spin-spin coupling.

Spin-spin decoupling experiments can be employed to simplify these complex multiplets and confirm the coupling relationships between adjacent protons, aiding in the precise assignment of each signal.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~5.4 | s | - | CH₂ |

| ~7.3 | d | ~8.5 | H-2', H-6' |

| ~7.5 | d | ~8.5 | H-3', H-5' |

| ~7.5-7.6 | m | - | H-3, H-6, H-7 |

| ~7.9 | d | ~8.2 | H-5 |

| ~8.1 | d | ~7.3 | H-2 |

| ~8.2 | d | ~8.2 | H-4 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of 165-175 ppm. The aromatic carbons will appear in the region of 120-135 ppm, with the carbon attached to the bromine atom (C-4') shifted to a slightly higher field due to the heavy atom effect. The benzylic carbon (CH₂) is anticipated to resonate around 65-70 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be utilized to differentiate between CH, CH₂, and CH₃ groups, and to identify the quaternary carbons, which are typically observed as weak signals in the broadband-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

|---|---|---|

| ~66 | CH₂ | CH₂ |

| ~122 | C | C-4' |

| ~124 | CH | C-8 |

| ~125 | C | C-1 |

| ~126 | CH | C-3 |

| ~127 | CH | C-6 |

| ~128 | CH | C-7 |

| ~129 | CH | C-5 |

| ~130 | CH | C-2', C-6' |

| ~131 | C | C-4a |

| ~132 | CH | C-3', C-5' |

| ~133 | CH | C-2 |

| ~134 | C | C-8a |

| ~135 | C | C-1' |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing correlations between protons that are on adjacent carbon atoms. It is particularly useful for tracing the connectivity within the aromatic spin systems of the naphthyl and bromobenzyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the benzylic protons to the carbons of the 4-bromophenyl ring and the carbonyl carbon of the naphthoate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While less critical for the primary structural elucidation of this relatively rigid molecule, it can confirm through-space interactions between protons on the benzyl (B1604629) and naphthyl moieties.

Vibrational Spectroscopy for Functional Group Characterization

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these will be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also be present, usually as two bands in the 1250-1000 cm⁻¹ region.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| >3000 | Medium | Aromatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250-1000 | Strong | C-O Stretch (Ester) |

Note: The data in this table is predicted based on characteristic group frequencies in infrared spectroscopy.

Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is also observable in the Raman spectrum, it is typically weaker than in the IR. Conversely, the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum, often give strong signals in the Raman spectrum. The C-Br stretching vibration is also readily observed in Raman spectroscopy. The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of this compound, confirming the presence of the key functional groups and providing insights into the molecular symmetry.

X-ray Crystallography for Solid-State Structure DeterminationA crystallographic study of this compound has not been reported. X-ray crystallography is essential for unambiguously determining the three-dimensional arrangement of atoms in the solid state.

Hirshfeld Surface Analysis and Quantitative Contributions of Interactions

A thorough search of publicly available scientific literature and crystallographic databases has revealed no published crystal structure for the specific compound this compound. The determination of a compound's crystal structure through techniques such as X-ray crystallography is a prerequisite for conducting a Hirshfeld surface analysis. This analysis is fundamentally dependent on the precise atomic coordinates and unit cell parameters obtained from crystallographic data.

Consequently, without the foundational crystallographic information for this compound, it is not possible to generate or retrieve a Hirshfeld surface analysis or provide a quantitative breakdown of the intermolecular interactions for this specific molecule. The detailed research findings and data tables requested for this section are therefore unavailable.

While studies involving Hirshfeld surface analysis have been conducted on structurally related compounds containing 4-bromobenzyl or naphthoate moieties, the strict adherence to the subject compound, as per the instructions, precludes the inclusion of such data. The unique crystalline arrangement and subsequent intermolecular interactions are specific to each individual compound, and extrapolation from related structures would not be scientifically accurate for this compound.

Therefore, this section cannot be completed due to the absence of the necessary experimental data in the current body of scientific literature.

Computational Chemistry and Theoretical Investigations of 4 Bromobenzyl 1 Naphthoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry for studying the properties of molecules. google.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. google.com For 4-bromobenzyl 1-naphthoate (B1232437), this involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are commonly used to perform these optimizations. arxiv.org

Due to the presence of several single bonds, particularly in the ester linkage (-COO-CH₂-), 4-bromobenzyl 1-naphthoate can exist in multiple conformations. A conformational analysis is performed to identify the different stable conformers and their relative energies. This involves systematically rotating the dihedral angles around the key bonds—specifically the C(naphthyl)-C(carbonyl), C(carbonyl)-O(ester), O(ester)-C(benzyl), and C(benzyl)-C(phenyl) bonds—and performing a geometry optimization for each starting structure.

The resulting conformational landscape reveals the global minimum energy structure (the most stable conformer) and other local minima (less stable, but still energetically favorable conformers). The energy differences between these conformers provide insight into the molecule's flexibility.

Table 1: Illustrative Relative Energies of Potential Conformers of this compound This table is an illustrative example of data that would be generated from a conformational analysis. Actual values would require specific calculations.

| Conformer | Dihedral Angle (Cnaphthyl-C-O-Cbenzyl (B1604629)) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| 1 (Global Minimum) | ~180° (anti-periplanar) | 0.00 | 75.3 |

| 2 | ~65° (gauche) | 1.15 | 12.1 |

| 3 | ~-65° (gauche) | 1.18 | 11.5 |

| 4 | ~0° (syn-periplanar) | 4.50 | 0.1 |

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nottingham.ac.uk

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system. The LUMO would likely be distributed across the ester group and the bromobenzyl moiety, which contains the electron-withdrawing bromine atom.

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions. nih.gov

In this compound, the MEP map would show negative potential (red/yellow) around the carbonyl oxygen and the ester oxygen, as well as the bromine atom, due to their high electronegativity. These sites represent likely points for interaction with electrophiles or for forming hydrogen bonds. Regions of positive potential (blue) would be expected around the hydrogen atoms. uni-muenchen.de

Table 2: Illustrative Calculated Electronic Properties for this compound This table is an illustrative example of data generated from DFT calculations.

| Parameter | Predicted Value |

|---|---|

| EHOMO | -6.85 eV |

| ELUMO | -1.22 eV |

| HOMO-LUMO Gap (ΔE) | 5.63 eV |

| Ionization Potential (I) | 6.85 eV |

| Electron Affinity (A) | 1.22 eV |

| Global Hardness (η) | 2.815 eV |

| Chemical Potential (μ) | -4.035 eV |

| Global Electrophilicity (ω) | 2.89 eV |

Vibrational Spectra (IR and Raman) DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.netarxiv.org The simulation allows for the assignment of specific vibrational modes (e.g., stretching, bending, torsion) to each calculated frequency. researchgate.net Comparing the simulated spectra with experimental data helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. nepjol.info

For this compound, key vibrational modes would include the C=O stretching of the ester group (typically a strong band in the IR spectrum around 1720 cm⁻¹), C-O stretching modes, aromatic C-H stretching modes (above 3000 cm⁻¹), and the C-Br stretching mode (at lower frequencies).

Table 3: Illustrative Vibrational Frequency Assignments for this compound This table is an illustrative example of data from vibrational frequency calculations. Frequencies are typically scaled to better match experimental values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1725 | Carbonyl stretch |

| ν(C-O) | 1250, 1150 | Ester C-O stretches |

| ν(Ar-H) | 3050-3100 | Aromatic C-H stretches |

| **δ(CH₂) ** | 1450 | Benzyl CH₂ scissoring |

| ν(C-Br) | 680 | Carbon-Bromine stretch |

Electronic Spectra (UV-Vis) Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. faccts.de This allows for the prediction of the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. faccts.deuah.es For this compound, the UV-Vis spectrum would be dominated by π → π* transitions within the naphthalene and bromophenyl aromatic systems.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure picture. uni-muenchen.de It is particularly useful for analyzing hyperconjugative interactions and intramolecular charge transfer (ICT). dergipark.org.tr

This analysis is performed by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory. wisc.edu For this compound, NBO analysis would quantify important delocalization effects, such as the interaction between the lone pairs on the ester oxygen atoms (donors) and the antibonding π(C=O) and π(aromatic) orbitals (acceptors). These interactions stabilize the molecule and are indicative of charge transfer from the oxygen atoms into the adjacent π-systems.

Table 4: Illustrative NBO Second-Order Perturbation Analysis for this compound This table is a representative example of NBO analysis results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a | Type of Interaction |

|---|---|---|---|

| LP(2) O(carbonyl) | π*(C=O) | 45.2 | Intramolecular Charge Transfer |

| LP(1) O(ester) | π*(C=O) | 30.5 | Intramolecular Charge Transfer |

| LP(1) O(ester) | σ*(Cbenzyl-Cphenyl) | 5.8 | Hyperconjugation |

| π(Cnaphthyl-Cnaphthyl) | π*(C=O) | 2.1 | Conjugation |

a E(2) represents the stabilization energy from the donor-acceptor interaction.

Molecular Dynamics Simulations

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. stanford.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that shows how their positions and velocities evolve over time. valencelabs.com

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational dynamics in a condensed phase, such as in a solvent like water or an organic solvent. plos.org Starting from an optimized geometry, the simulation shows how the molecule tumbles, rotates, and flexes in solution.

By analyzing the MD trajectory, researchers can identify the most populated conformational states, the lifetimes of these states, and the pathways for transitioning between them. This provides a more realistic understanding of the molecule's structure and behavior than gas-phase DFT calculations alone, as solvent interactions can significantly influence conformational preferences. Parameters like the root-mean-square deviation (RMSD) can be monitored to assess the stability of the starting conformation, while the radius of gyration (Rg) can provide information on the compactness of the molecule over the simulation time. researchgate.net

Assessment of Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry assesses these influences using solvation models, such as the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties as influenced by the solvent's polarity.

Theoretical investigations on similar aromatic compounds have shown that solvent polarity can alter various molecular properties, including the dipole moment, the energies of frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO energy gap. researchgate.net For this compound, increasing solvent polarity is expected to lead to greater stabilization of polar ground or excited states. This can manifest as an increase in the ground-state dipole moment and a change in the electronic absorption spectra. nih.gov For instance, a study on the photocatalytic reduction of 4-bromobenzaldehyde (B125591) demonstrated that solvents like acetonitrile (B52724) and ethanol (B145695) can dictate different reaction pathways due to their distinct proton and hydrogen atom donating capabilities. scm.com

The following table illustrates the theoretical effect of different solvents on key molecular properties of this compound, as predicted by DFT calculations.

Table 1: Illustrative Solvent Effects on Molecular Properties of this compound

| Property | Gas Phase (ε=1) | Toluene (ε=2.38) | Acetonitrile (ε=37.5) | Water (ε=78.4) |

|---|---|---|---|---|

| Dipole Moment (μ) [Debye] | 3.10 | 3.55 | 4.80 | 5.15 |

| HOMO Energy [eV] | -6.85 | -6.89 | -6.98 | -7.02 |

| LUMO Energy [eV] | -1.50 | -1.58 | -1.75 | -1.81 |

| HOMO-LUMO Gap (ΔE) [eV] | 5.35 | 5.31 | 5.23 | 5.21 |

Note: The data in this table is illustrative, based on established theoretical principles and results from studies on analogous compounds, to demonstrate expected trends.

Theoretical Prediction of Reactivity Descriptors (e.g., Fukui Functions)

Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting chemical reactivity through various descriptors. Among the most widely used are the Fukui functions, which identify the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. acs.org The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. faccts.de

For practical applications, this function is condensed to atomic centers, yielding indices that quantify the reactivity of each atom. acs.org These condensed Fukui functions are typically calculated using a finite difference approximation:

For nucleophilic attack (f+) : Describes the propensity of a site to accept an electron. It is calculated from the difference in electron density (or atomic charges) between the neutral molecule and its anionic state. nih.gov

For electrophilic attack (f-) : Indicates the propensity of a site to donate an electron, calculated from the difference between the neutral and cationic states. nih.gov

For radical attack (f0) : Represents the reactivity towards a radical species. frontiersin.org

By calculating these indices for this compound, one can predict the most probable sites for chemical reactions. For example, the carbonyl carbon of the ester group is expected to be a primary site for nucleophilic attack, while the electron-rich naphthalene and bromobenzyl rings would contain the primary sites for electrophilic attack.

Table 2: Illustrative Condensed Fukui Function Indices (fk) for Selected Atoms of this compound

| Atom | Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|---|

| C1 | Carbonyl Carbon | 0.285 | 0.015 | 0.150 |

| O2 | Carbonyl Oxygen | 0.110 | 0.095 | 0.102 |

| O3 | Ester Oxygen | 0.085 | 0.070 | 0.077 |

| C4 | Naphthyl C (para to ester) | 0.025 | 0.120 | 0.072 |

| C5 | Bromophenyl C (ipso to Br) | 0.040 | 0.030 | 0.035 |

Note: The data in this table is illustrative, based on established theoretical principles, to highlight the expected reactive sites. Higher values (bolded) indicate a greater propensity for the specified type of attack.

Quantum Chemical Characterization of Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and donor-acceptor groups can exhibit significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. sigmaaldrich.comnih.gov Quantum chemical calculations are essential for predicting and understanding the NLO response of molecules like this compound. The key parameters that quantify NLO behavior are the molecular polarizability (α) and the first hyperpolarizability (β).

These properties are calculated using DFT methods, often with a functional like B3LYP, applied in the presence of an external electric field (a finite-field approach). A large value for the first hyperpolarizability (β) is indicative of a strong second-order NLO response. The magnitude of β is often compared to that of a standard reference material, such as urea (B33335), to gauge its potential. The presence of the electron-rich naphthalene moiety and the electron-withdrawing bromine atom in this compound suggests that it could possess notable NLO characteristics. The small HOMO-LUMO energy gap is also an indicator of potentially significant NLO properties.

Table 3: Illustrative Theoretical Non-Linear Optical Properties of this compound

| Property | This compound | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) [Debye] | 3.10 | 1.37 |

| Mean Polarizability (α) [x 10-24 esu] | 42.5 | 5.1 |

| Total First Hyperpolarizability (βtot) [x 10-30 esu] | 15.8 | 0.37 |

Note: The data in this table is illustrative, based on theoretical calculations for analogous molecular systems, and serves to demonstrate the compound's potential NLO activity relative to a standard.

Reactivity and Mechanistic Investigations of 4 Bromobenzyl 1 Naphthoate

Hydrolytic Stability and Decomposition Pathways (Acid-Catalyzed, Base-Catalyzed, Solvolysis)

The ester bond in 4-bromobenzyl 1-naphthoate (B1232437) is susceptible to cleavage through hydrolysis under both acidic and basic conditions, as well as through solvolysis in appropriate solvents. The products of hydrolysis are 1-naphthoic acid and 4-bromobenzyl alcohol.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the hydrolysis of esters typically proceeds through a mechanism involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. For 4-bromobenzyl 1-naphthoate, the mechanism can be either A-1 or A-2, depending on the reaction conditions. The stability of the potential benzylic carbocation could favor a unimolecular pathway under certain circumstances. Studies on related naphthoic acid esters have shown that hydrolysis in aqueous sulfuric and perchloric acid can proceed through a unimolecular mechanism involving an alkoxycarbonium ion. researchgate.net

Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis, or saponification, is generally an irreversible process that occurs via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This is a common and efficient method for ester cleavage. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 4-bromobenzyl alkoxide as the leaving group, which subsequently protonates to form 4-bromobenzyl alcohol. The rate of this second-order reaction is dependent on the concentrations of both the ester and the base. epa.gov

Solvolysis: Solvolysis refers to a reaction with the solvent, in this case, often neutral hydrolysis in water or alcoholysis in an alcohol solvent. The rate of neutral hydrolysis is typically slow but can be influenced by temperature and the presence of neighboring functional groups. Trifluoroacetyl groups, for example, are known to be labile and can be solvolyzed by water or acetic acid. researchgate.net While the 1-naphthoyl group is less reactive, solvolysis can still occur, particularly under forcing conditions. The reaction proceeds through a mechanism similar to acid-catalyzed hydrolysis but with the solvent acting as the nucleophile without prior strong acid activation.

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic carbon of the 4-bromobenzyl group is a primary site for nucleophilic substitution, where the 1-naphthoate anion acts as the leaving group. These reactions can proceed via either SN1 or SN2 mechanisms, and the operative pathway is influenced by the nucleophile, solvent, and the electronic effects of the substituents. khanacademy.orggla.ac.uk

The benzylic position is unique in that it can support both SN1 and SN2 reaction pathways. khanacademy.orggla.ac.uk The adjacent benzene (B151609) ring can stabilize a developing positive charge in a carbocation intermediate through resonance, which favors an SN1 mechanism. Conversely, as a primary carbon, it is relatively unhindered, allowing for backside attack by a nucleophile in a concerted SN2 mechanism. khanacademy.orglibretexts.org

The choice of nucleophile is critical in determining the reaction kinetics and pathway. bits-pilani.ac.in

Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, OH⁻ in aprotic solvents) will favor the SN2 pathway. The reaction kinetics would be second-order, depending on the concentration of both the ester and the nucleophile. libretexts.orglibretexts.org

Weak nucleophiles (e.g., H₂O, ROH) in polar, protic solvents tend to favor the SN1 pathway. This proceeds through a slow, rate-determining step involving the formation of a resonance-stabilized 4-bromobenzyl carbocation, followed by a rapid attack by the nucleophile. The kinetics for this pathway would be first-order, dependent only on the concentration of the substrate. bits-pilani.ac.inencyclopedia.pub

| Nucleophile Type | Typical Reagents | Solvent | Predominant Mechanism | Kinetic Order |

|---|---|---|---|---|

| Strong | NaI, KCN, NaOH | Aprotic (Acetone, DMSO) | SN2 | Second |

| Weak | H₂O, CH₃OH, CH₃COOH | Protic (Water, Alcohols) | SN1 | First |

The bromine atom at the para-position of the benzyl (B1604629) group exerts a significant electronic influence on the reaction at the benzylic carbon. It has two opposing effects:

Inductive Effect (-I): Bromine is highly electronegative and withdraws electron density through the sigma bond network. This effect destabilizes the formation of an adjacent carbocation, thus slowing down the rate of an SN1 reaction. msu.edu

Resonance Effect (+R): Bromine has lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect can help stabilize a positive charge, particularly at the ortho and para positions. uomustansiriyah.edu.iq

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Bromophenyl Moieties

This compound has two aromatic rings that can undergo electrophilic aromatic substitution (EAS), but their reactivity and the orientation of substitution differ significantly. The mechanism involves the attack of an electrophile on the π-electron system to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iqdalalinstitute.com

Naphthalene Moiety: The naphthalene ring system is significantly more reactive towards electrophiles than benzene. nowgonggirlscollege.co.inspcmc.ac.in This is because the activation energy required to form the intermediate arenium ion is lower, as the loss of aromaticity is less severe than for a single benzene ring. uomustansiriyah.edu.iq

Regioselectivity: Substitution on an unsubstituted naphthalene ring preferentially occurs at the α-position (C1 or C4) rather than the β-position (C2 or C3). nowgonggirlscollege.co.inuomustansiriyah.edu.iq The carbocation intermediate formed by attack at the α-position is more stable because it has more resonance structures that preserve a complete benzene ring. nowgonggirlscollege.co.in In this compound, the ester group at C1 will direct incoming electrophiles. As a deactivating, meta-directing group relative to its point of attachment, it would primarily direct substitution to the C5 and C8 positions of the naphthalene ring.

Bromophenyl Moiety: The bromophenyl ring is generally less reactive towards electrophilic substitution.

Reactivity: This ring is deactivated by two factors: the inherent deactivating nature of the bromine atom (due to its strong inductive effect) and the deactivating effect of the large ester group substituent. uomustansiriyah.edu.iqmnstate.edu

Regioselectivity: The bromine atom is an ortho-, para-director. uomustansiriyah.edu.iq The benzyl ester group is large and would also exert a directing effect. However, electrophilic attack on this ring is expected to be much slower and require harsher conditions compared to the attack on the more electron-rich naphthalene ring.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond on the phenyl ring provides a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound (like an arylboronic acid) with an organohalide. yonedalabs.commusechem.com In the case of this compound, the aryl bromide functionality can be selectively coupled with a variety of arylboronic acids to form a biaryl structure, converting the 4-bromophenyl group into a 4-arylphenyl (biphenyl) group.

The catalytic cycle generally involves three key steps: musechem.comkochi-tech.ac.jp

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl ring to form a Pd(II) intermediate.

Transmetalation: The aryl group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the new aryl-aryl bond and regenerating the active Pd(0) catalyst. yonedalabs.com

This reaction is highly valued for its tolerance of a wide range of functional groups, meaning the ester linkage in this compound would likely remain intact under typical Suzuki-Miyaura conditions. nih.govmdpi.com

| Component | Example | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PCy₃) | nih.govmdpi.com |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | mdpi.commdpi.com |

| Solvent | Toluene, 1,4-Dioxane, DMF (often with water) | nih.govbenthamopen.com |

| Boron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | mdpi.com |

| Temperature | Room temperature to reflux (e.g., 70-100 °C) | nih.govmdpi.com |

Reduction and Oxidation Reactions of Specific Functional Groups

The functional groups within this compound—the ester, the bromo group, and the aromatic rings—can undergo various reduction and oxidation reactions.

Reduction:

Ester Group: The ester functional group can be reduced to the corresponding alcohols, 1-naphthalenemethanol (B1198782) and (4-bromophenyl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, the reduction of carboxylic acids to alcohols can be accomplished through hydroboration, which proceeds via a boric ester intermediate. acs.org While this applies to the parent acid, the ester itself could potentially be reduced under similar conditions. A catalyst-free hydroboration of carboxylic acids using pinacolborane (HBpin) has been reported, with subsequent hydrolysis yielding the alcohol. acs.org

Bromo Group: The bromo group can be reduced to a hydrogen atom (dehalogenation) using various methods, including catalytic hydrogenation or treatment with reducing agents like tributyltin hydride. This would convert this compound to benzyl 1-naphthoate.

Aromatic Rings: Under harsh conditions, such as high-pressure hydrogenation with catalysts like rhodium on carbon, the aromatic naphthalene and benzene rings can be reduced to their corresponding saturated cycloalkane structures.

Oxidation:

Benzyl Group: The benzylic C-H bonds of the 4-bromobenzyl group are susceptible to oxidation. Depending on the oxidant and reaction conditions, this could lead to the formation of a ketone, such as 2-(4-bromophenyl)-2-oxoethyl 1-naphthalenecarboxylate. researchgate.net The oxidation of aromatic alcohols to ketones or carboxylic acids can be achieved under various conditions, including using air or O₂ as the oxidant. mdpi.com

Naphthalene Ring: The naphthalene ring can be oxidized, though this typically requires strong oxidizing agents and can lead to ring cleavage.

The following table outlines potential reduction and oxidation products of this compound.

| Functional Group | Reaction Type | Reagent/Condition | Potential Product(s) |

| Ester | Reduction | LiAlH₄ | 1-Naphthalenemethanol and (4-bromophenyl)methanol |

| Bromo Group | Reduction | Catalytic Hydrogenation | Benzyl 1-naphthoate |

| Benzyl C-H | Oxidation | Oxidizing Agent | 2-(4-Bromophenyl)-2-oxoethyl 1-naphthalenecarboxylate |

Transesterification Reactions with Various Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification with a different alcohol (R-OH) would result in the formation of a new naphthoate ester and 4-bromobenzyl alcohol.

The general reaction is as follows: this compound + R-OH ⇌ R-1-naphthoate + 4-Bromobenzyl alcohol

The position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture. Efficient esterification of carboxylic acids with alcohols has been achieved through acid/iodide cooperative catalysis, suggesting that similar catalytic systems could be effective for transesterification. rsc.org While no specific studies on the transesterification of this compound were found, the principles of this reaction are well-established for a wide range of esters.

Detailed Mechanistic Studies (e.g., Kinetic Isotope Effects, Reaction Progress Kinetic Analysis, Intermediate Characterization)

Detailed mechanistic studies provide in-depth understanding of reaction pathways, transition states, and intermediates.

Kinetic Isotope Effects (KIE): The KIE is the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. libretexts.org For reactions involving this compound, a deuterium (B1214612) KIE (kH/kD) could be measured by replacing a hydrogen atom with deuterium at a reactive site. A primary KIE (typically > 2) would be observed if the C-H bond is broken in the rate-limiting step, while a secondary KIE (closer to 1) suggests the C-H bond is not broken in this step. wikipedia.orglibretexts.org For example, in C-H activation reactions on the naphthalene ring, a significant KIE would provide strong evidence for C-H bond cleavage in the rate-determining step.

Reaction Progress Kinetic Analysis (RPKA): RPKA is a methodology that uses in-situ measurements to generate a comprehensive picture of a reaction's kinetic behavior from a minimal number of experiments. nih.govslideshare.net This technique can help to identify reaction intermediates, catalyst deactivation pathways, and product inhibition. nih.govacs.org For the cross-coupling reactions of this compound, RPKA could be used to optimize reaction conditions and to distinguish between different proposed catalytic cycles.

Intermediate Characterization: The direct observation and characterization of reaction intermediates are crucial for confirming a proposed mechanism. Techniques such as NMR spectroscopy and mass spectrometry can be used to identify transient species. For instance, in the photolysis of related N,O-diacyl-N-phenylhydroxylamines, a caged singlet radical pair was identified as a key intermediate. oup.com In the context of palladium-catalyzed cross-coupling reactions of this compound, intermediates such as oxidative addition complexes (e.g., [Pd(Ar)(Br)L₂]) could potentially be characterized using spectroscopic methods under appropriate conditions. Mechanistic studies on related systems have proposed various palladium intermediates in catalytic cycles. chinesechemsoc.org

While specific detailed mechanistic studies on this compound are not widely available, the application of these established techniques would be invaluable for understanding its reactivity in the various transformations discussed.

Synthesis and Characterization of Derivatives and Analogues of 4 Bromobenzyl 1 Naphthoate

Systematic Modification of the Bromobenzyl Moiety

The bromobenzyl portion of the molecule offers several sites for chemical alteration, including the halogen substituent, the aromatic ring, and the benzylic methylene (B1212753) bridge.

The synthesis of analogues where the bromine atom is replaced by other halogens (fluorine, chlorine, or iodine) is typically achieved through standard esterification procedures. This involves reacting 1-naphthoic acid or its more reactive acyl chloride derivative with the corresponding 4-halobenzyl alcohol. These alcohols, such as 4-fluorobenzyl alcohol, 4-chlorobenzyl alcohol, and 4-iodobenzyl alcohol, are either commercially available or can be synthesized from the respective 4-halobenzoic acids or benzaldehydes via reduction. For instance, 2-halo-4-(1-piperazinyl)benzyl alcohols can be prepared from the corresponding benzaldehydes, indicating established routes for synthesizing halogenated benzyl (B1604629) alcohols. google.com The esterification is commonly conducted in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the naphthoic acid to 1-naphthoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired benzyl alcohol in the presence of a base like pyridine (B92270) or triethylamine (B128534).

Table 1: 4-Halobenzyl 1-Naphthoate (B1232437) Analogues

| Compound Name | Benzyl Moiety | Naphthoate Moiety | Synthetic Precursors |

| 4-Fluorobenzyl 1-naphthoate | 4-Fluorobenzyl | 1-Naphthoate | 1-Naphthoic acid, 4-Fluorobenzyl alcohol |

| 4-Chlorobenzyl 1-naphthoate | 4-Chlorobenzyl | 1-Naphthoate | 1-Naphthoic acid, 4-Chlorobenzyl alcohol |

| 4-Iodobenzyl 1-naphthoate | 4-Iodobenzyl | 1-Naphthoate | 1-Naphthoic acid, 4-Iodobenzyl alcohol |

Replacing the bromine atom with various aryl or alkyl groups introduces significant structural diversity. The synthesis of these analogues relies on the preparation of the corresponding 4-substituted benzyl alcohols, which are then esterified with 1-naphthoic acid.

Aryl Group Introduction: 4-Arylbenzyl alcohols can be synthesized via Suzuki coupling reactions, where 4-bromobenzyl alcohol (with its hydroxyl group protected) is reacted with an appropriate arylboronic acid in the presence of a palladium catalyst.

Alkyl Group Introduction: 4-Alkylbenzyl alcohols can be prepared through methods such as the reduction of 4-alkylbenzaldehydes or 4-alkylbenzoic acids. These precursors can be obtained via Friedel-Crafts acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction) to yield the alkylbenzene, which is then functionalized.

Once the desired 4-substituted benzyl alcohol is obtained, it is esterified with 1-naphthoic acid using standard methods as described previously.

Table 2: 4-Aryl/Alkylbenzyl 1-Naphthoate Analogues

| Compound Name | R Group at C4 | Benzyl Moiety | Synthetic Approach for Benzyl Alcohol |

| 4-Phenylbenzyl 1-naphthoate | Phenyl | 4-(Phenyl)benzyl | Suzuki coupling of a protected 4-bromobenzyl alcohol with phenylboronic acid, followed by deprotection. |

| 4-(p-Tolyl)benzyl 1-naphthoate | p-Tolyl | 4-(p-Tolyl)benzyl | Suzuki coupling with p-tolylboronic acid. |

| 4-tert-Butylbenzyl 1-naphthoate | tert-Butyl | 4-(tert-Butyl)benzyl | Reduction of 4-tert-butylbenzoic acid. |

| 4-Methylbenzyl 1-naphthoate | Methyl | 4-Methylbenzyl | Reduction of p-tolualdehyde. |

Modification of the benzylic methylene linker (-CH₂-) can be achieved through oxidation or substitution. A notable example is the synthesis of 2-(4-bromophenyl)-2-oxoethyl naphthalene-1-carboxylate, where the benzylic carbon is oxidized to a ketone. researchgate.net This compound is synthesized by the esterification of 1-naphthoic acid with 2-bromo-1-(4-bromophenyl)ethan-1-one. researchgate.netsemanticscholar.org

Furthermore, modern synthetic methods like nickel-catalyzed cross-electrophile coupling allow for direct benzylic alkylation by activating benzylic C-O bonds, suggesting a pathway for introducing substituents onto the methylene carbon of a suitable precursor before esterification. researchgate.net Early examples of C-H functionalization of a benzylic methylene group also point to the potential for direct derivatization. acs.org

Table 3: Derivatives of the Benzylic Methylene Unit

| Compound Name | Modification | Key Synthetic Step |

| 2-(4-Bromophenyl)-2-oxoethyl 1-naphthoate | Oxidation of benzylic carbon to ketone | Esterification of 1-naphthoic acid with 2-bromo-1-(4-bromophenyl)ethan-1-one. researchgate.net |

| 1-(4-Bromophenyl)ethyl 1-naphthoate | Introduction of a methyl group | Esterification of 1-naphthoic acid with 1-(4-bromophenyl)ethanol. |

Rational Design and Synthesis of Naphthoate Analogues

Modifications to the naphthalene (B1677914) ring system provide another avenue for creating analogues with varied electronic and steric properties.

A wide array of substituted 1-naphthoic acids can be synthesized and subsequently esterified with 4-bromobenzyl alcohol. Various synthetic strategies allow for the introduction of functional groups at different positions on the naphthalene core. researchgate.netthieme-connect.com

For example, 4-acetyl-1-naphthoic acid can be prepared from 1,4-naphthalenedicarboxylic acid. patsnap.com The synthesis of methyl 5-cyano-1-naphthoate provides a precursor for 5-cyano-1-naphthoic acid. vulcanchem.com Similarly, 8-bromo-1-naphthoic acid and 8-hydroxy-1-naphthoic acid have been synthesized, offering routes to further derivatization at the C8 position. msu.edu These substituted naphthoic acids can then be converted to their corresponding 4-bromobenzyl esters. The esterification follows the general procedures mentioned earlier, reacting the specific naphthoic acid with 4-bromobenzyl alcohol.

Table 4: 4-Bromobenzyl Esters of Substituted 1-Naphthoic Acids

| Compound Name | Naphthoate Moiety | Key Precursor |

| 4-Bromobenzyl 4-acetyl-1-naphthoate | 4-Acetyl-1-naphthoate | 4-Acetyl-1-naphthoic acid patsnap.com |

| 4-Bromobenzyl 5-cyano-1-naphthoate | 5-Cyano-1-naphthoate | 5-Cyano-1-naphthoic acid vulcanchem.com |

| 4-Bromobenzyl 8-bromo-1-naphthoate | 8-Bromo-1-naphthoate | 8-Bromo-1-naphthoic acid msu.edu |

| 4-Bromobenzyl 6-amino-1-naphthoate | 6-Amino-1-naphthoate | 6-(2-((3-(Methylsulfonyl)phenyl)amino)pyrimidin-4-yloxy)-1-naphthoic Acid has been synthesized, suggesting routes to various amino-functionalized naphthoic acids. rsc.org |

The synthesis of isomeric esters, such as 4-bromobenzyl 2-naphthoate (B1225688), involves using an isomeric form of naphthoic acid. 2-Naphthoic acid is a commercially available and well-studied compound. acs.orgmdpi.com The synthesis of 4-bromobenzyl 2-naphthoate is a straightforward esterification reaction between 2-naphthoic acid and 4-bromobenzyl alcohol. The reaction can be catalyzed by an acid (e.g., H₂SO₄) or proceed via the more reactive 2-naphthoyl chloride. Microwave-assisted synthesis has also been shown to be effective for preparing N-substituted naphthalene-2-carboxamides, a method that could be adapted for ester synthesis. mdpi.com The properties of these isomeric esters are influenced by the different electronic and steric environment of the carboxyl group at the C2 position of the naphthalene ring compared to the C1 position.

Table 5: Isomeric Naphthoate Esters

| Compound Name | Naphthoate Moiety | Key Precursor |

| 4-Bromobenzyl 2-naphthoate | 2-Naphthoate | 2-Naphthoic acid mdpi.com |

| 4-Bromobenzyl 2,3-dihydro-1,4-benzoxazine-6-carboxylate | 2,3-Dihydro-1,4-benzoxazine-6-carboxylate | While not a simple isomer, complex fused ring systems derived from naphthoic acid have been synthesized, indicating a broad scope for isomeric and related structures. rsc.org |

Bioisosteric Replacements of the Ester Linkage (e.g., Amides, Ethers)

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of altering the molecule's characteristics in a predictable manner. benthamscience.com In the context of 4-bromobenzyl 1-naphthoate analogues, the ester linkage is a key site for such modifications.